molecular formula C19H20N2O4S B2957724 N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-92-6

N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2957724
CAS No.: 898419-92-6
M. Wt: 372.44
InChI Key: SOHNNHQQXRVSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic pyrroloquinoline derivative featuring a sulfonamide group at position 8 and a 2-ethoxyphenyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-25-17-6-4-3-5-16(17)20-26(23,24)15-11-13-7-8-18(22)21-10-9-14(12-15)19(13)21/h3-6,11-12,20H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHNNHQQXRVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The affected biochemical pathway is the folic acid metabolism cycle . By inhibiting this cycle, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth. This results in the bacteriostatic effect of sulfonamides.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. This is achieved by preventing the synthesis of folic acid, which is essential for bacterial multiplication.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of pus can inhibit the antibacterial action of sulfonamides. Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution.

Biochemical Analysis

Biochemical Properties

In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma. The N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide compound may interact with these enzymes, influencing their activity and thus the biochemical reactions they catalyze.

Cellular Effects

It has been suggested that it may have an impact on cancer cell viability and cell-cycle phase distribution. This compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may act as a modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism. This could involve binding interactions with PKM2, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound belonging to the class of pyrroloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S with a molecular weight of approximately 304.36 g/mol. The structural features include a sulfonamide group and a tetrahydropyrrole ring fused to a quinoline system, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Several studies have reported the anticancer potential of quinoline derivatives. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it was found to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
Cell LineIC50 (µM)
MCF-75.0
A5497.5
HeLa6.0

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G2/M phase.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

The mechanisms underlying the biological activities of this compound are multifactorial:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Oxidative Stress Induction : It induces oxidative stress in cancer cells leading to apoptosis.
  • Interaction with DNA : The compound may intercalate into DNA strands disrupting replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Breast Cancer Cells : A study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability along with increased levels of pro-apoptotic markers.
  • Antimicrobial Efficacy Study : A clinical evaluation showed that this compound could serve as a lead structure for developing new antibiotics against resistant strains.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Pharmacological Activity

The table below compares key structural features, physicochemical properties, and biological activities of N-(2-ethoxyphenyl)-4-oxo-pyrroloquinoline-8-sulfonamide with analogs from the literature:

Compound Name Substituent/Group Molecular Weight logP Diuretic Activity* Key Reference
N-(2-ethoxyphenyl)-4-oxo-pyrroloquinoline-8-sulfonamide (Target) 2-ethoxyphenyl, sulfonamide ~420 (estimated) ~4.2 Not reported
N-(4-phenoxyphenyl)-4-oxo-pyrroloquinoline-8-sulfonamide 4-phenoxyphenyl 420.49 4.22 Moderate
N-(2-furylmethyl)-6-hydroxy-2-methyl-pyrroloquinoline-5-carboxamide 2-furylmethyl, carboxamide 330.34 2.1† High (150% of HCTZ)
N-(2,6-dimethylphenyl)-4-oxo-pyrroloquinoline-8-sulfonamide 2,6-dimethylphenyl 382.45 3.8 Not reported
N-(2-thienylmethyl)-6-hydroxy-2-methyl-pyrroloquinoline-5-carboxamide 2-thienylmethyl 364.42 2.5† High (140% of HCTZ)
N-aryl-7-hydroxy-5-oxo-pyridoquinoline-6-carboxamide (e.g., 2a) Unsubstituted anilide 350.38 1.9† Moderate

*Diuretic activity relative to hydrochlorothiazide (HCTZ).
†Estimated based on structural analogs.

Key Observations:

Sulfonamide vs. Carboxamide :

  • Sulfonamide derivatives (e.g., target compound) exhibit higher logP values (~4.2) compared to carboxamides (~2.1–2.5), suggesting increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • The sulfonamide group’s strong electron-withdrawing nature and hydrogen-bond acceptor capacity could improve target binding compared to carboxamides, though this depends on the biological target .

In contrast, the 4-phenoxyphenyl analog () has higher logP (4.22) and may face metabolic challenges due to the larger aromatic substituent . Heterocyclic Substituents: Compounds with 2-furylmethyl or 2-thienylmethyl groups () demonstrated superior diuretic activity (140–150% of HCTZ), likely due to enhanced π-π stacking or hydrogen bonding with targets .

Core Structure Variations: Pyrroloquinoline vs. pyridoquinoline cores () showed distinct activity profiles. Pyrroloquinoline derivatives generally exhibit stronger diuretic effects, possibly due to conformational rigidity optimizing target engagement .

Pharmacokinetic and Physicochemical Properties

  • Carboxamide analogs (logP ~2.1–2.5) may have better solubility but require higher doses for efficacy . Sulfonamide derivatives (e.g., ) show low solubility in water but good stability in organic solvents like DMF, suggesting formulation challenges for intravenous delivery .
  • Metabolic Stability: Ethoxy groups are prone to oxidative metabolism, whereas bulkier substituents (e.g., 4-phenoxyphenyl in ) may slow degradation. The sulfonamide group’s stability could prolong half-life compared to carboxamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.